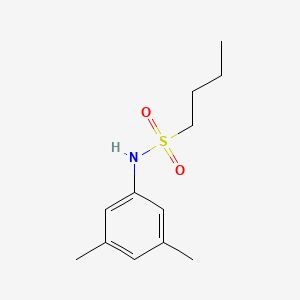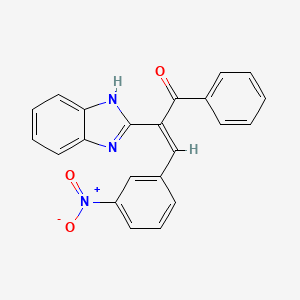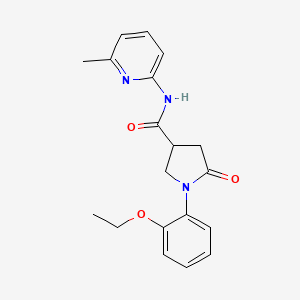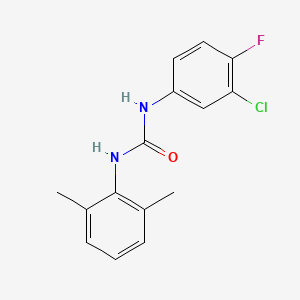![molecular formula C14H15N3O2S2 B5430549 2-(4-methoxyphenyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5430549.png)
2-(4-methoxyphenyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C14H15N3O2S2 and its molecular weight is 321.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide is 321.06056908 g/mol and the complexity rating of the compound is 349. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with human liver enzymes, such as cytochrome p450 , which are involved in metabolizing xenobiotics and drugs .
Mode of Action
It’s worth noting that similar compounds have been shown to exert antitumor activity through ros-mediated apoptosis in cancer cells . This suggests that the compound might interact with its targets to induce reactive oxygen species (ROS) generation, leading to apoptosis in cancer cells .
Biochemical Pathways
The compound may affect the glutathione metabolism pathway . Genes involved in this pathway, including CHAC1, GCLC, G6PD, GSTO2, GSTA5, GSTM2, GSR, GPX3/6/8, GGT1, PGD, ATF4, and NAT8B, are modulated by similar compounds . This modulation could lead to an increase in ROS, unfolded protein response, and cell death .
Pharmacokinetics
Similar compounds have been shown to inhibit the activity of human liver enzymes, such as cytochrome p450 , which are involved in drug metabolism . This could potentially impact the bioavailability of the compound.
Result of Action
The compound may induce GSH depletion through modulation of gene expression, especially those involved in glutathione metabolism . This could lead to an increase in ROS, unfolded protein response, and cell death . Of these, CHAC1 emerged as the most prominent candidate for similar compounds as it was the most responsive to treatment .
Action Environment
It’s worth noting that the activity of similar compounds can be influenced by various endogenous and exogenous factors, such as the electron transport chain, peroxisomes, p450, fe 2+, nadph, cyclooxygenase, lipoxygenase, ultraviolet light, infrared rays, visible light, toxic environments, chemotherapeutics, and inflammation .
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c1-3-8-20-14-17-16-13(21-14)15-12(18)9-10-4-6-11(19-2)7-5-10/h3-7H,1,8-9H2,2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYZBHQDAROPEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[1-(4-Nitrophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]ethanone](/img/structure/B5430467.png)

![6-[(E)-2-(3-iodo-4-methoxyphenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione](/img/structure/B5430481.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5430484.png)
![(Z)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-2-PROPEN-1-ONE](/img/structure/B5430500.png)
![4-[(2R,3R,6R)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-6-methylpyrimidin-2-amine](/img/structure/B5430505.png)


methanone](/img/structure/B5430528.png)

![1-(4-Methylphenyl)-3-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}urea](/img/structure/B5430541.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5430554.png)
![prop-2-enyl (E)-2-[(5-bromofuran-2-carbonyl)amino]-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B5430557.png)

